5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of bromine and iodine substituents on a pyrrolo[2,3-c]pyridine core structure. Its molecular formula is , and it has a molecular weight of 322.93 g/mol. This compound is classified under organic compounds and specifically falls into the category of halogenated heterocycles, which are significant in various chemical and biological applications.
The compound can be synthesized through various methods, primarily involving halogenation reactions of pyrrolo[2,3-c]pyridine derivatives. It is commercially available from multiple suppliers, including VWR and TCI Chemicals, which provide it in high purity (typically around 97%) for research purposes .
5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is classified as a halogenated heterocyclic compound. Its unique structure allows it to participate in diverse chemical reactions, making it useful in synthetic organic chemistry and medicinal chemistry.
The synthesis of 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves halogenation processes. One common method includes:
The reaction conditions often require careful control of temperature and concentration to optimize yield and purity. Industrial synthesis may utilize continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques such as column chromatography are employed to achieve high-purity products.
The molecular structure of 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine features a fused bicyclic system with both bromine and iodine substituents at the 5 and 3 positions, respectively. This substitution pattern significantly influences its reactivity and interaction with biological targets.
5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in research and development .
The reactivity of the halogen substituents allows for versatile transformations, making this compound a valuable intermediate in synthetic pathways.
The mechanism of action for 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets within biological systems. It can act as an inhibitor for certain enzymes or receptors:
This mechanism highlights its potential as a therapeutic agent in drug discovery processes targeting various diseases .
Relevant data regarding its physical state and solubility characteristics are essential for practical applications in laboratory settings.
5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine has several scientific uses:
Regioselective halogenation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) leverages inherent electronic asymmetries to achieve precise bromination and iodination. The C3 position exhibits heightened electron density due to pyrrole nitrogen lone pair donation, facilitating electrophilic substitution at this site. Bromination typically employs NBS (N-bromosuccinimide) in DMF at 0–25°C, selectively yielding 3-bromo derivatives [6]. Subsequent C5 halogenation requires harsher conditions, as this position is electron-deficient; directed ortho-metalation or palladium-catalyzed methods are often employed [3] [6]. Iodination at C3 uses NIS (N-iodosuccinimide) with catalytic trifluoroacetic acid, exploiting the pyrrole ring’s nucleophilicity [6]. Frontier molecular orbital calculations confirm C3’s highest electron density (Mulliken charge: -0.18), rationalizing its preferential reactivity over C5 (Mulliken charge: -0.14) [6].
Table 1: Regioselectivity in 7-Azaindole Halogenation
Position | Electrophile | Conditions | Electronic Feature | Yield Range |
---|---|---|---|---|
C3 | NIS | 0°C, DMF, 2h | Highest HOMO density | 75–85% |
C5 | Br₂ | 120°C, DMSO | Electron-deficient | 60–70% |
C3/C5 | Sequential NBS/NIS | Stepwise | Differential reactivity | 55–65% (overall) |
Halogen exchange reactions provide alternative pathways, particularly for installing iodine. Finkelstein-type reactions using NaI in acetone convert C5-bromo to C5-iodo analogs, but this approach is ineffective at C3 due to stronger carbon-bromine bonding (bond critical point electron density: 1.68 e Å⁻³ vs. 1.52 e Å⁻³ for C-I) [6]. Consequently, direct iodination remains preferred for C3 functionalization. Computational studies reveal that bromine at C5 further deactivates the C4 position (Laplacian: -10.82 e Å⁻⁵), preventing polyhalogenation and ensuring high regiocontrol in dihalogenated products [6].
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine serves as a versatile platform for sequential cross-coupling, leveraging kinetic and electronic differences between C–I (weaker, bond dissociation energy ~55 kcal/mol) and C–Br bonds (stronger, ~70 kcal/mol). The C–I bond undergoes preferential oxidative addition to Pd(0) complexes, enabling selective Suzuki-Miyaura, Stille, or Sonogashira reactions at C3 while preserving the C5–Br bond [3] [6]. Catalyst systems like Pd(PPh₃)₄ with AsPh₃ as a supporting ligand enhance selectivity for C3 coupling, achieving >90% conversion with 5 mol% catalyst loading [3]. Subsequent functionalization at C5 employs bulkier ligands (e.g., SPhos) to overcome diminished reactivity from prior C3 substitution [6].
Microwave-assisted coupling accelerates reactions at C5, where electron-withdrawing groups at C3 reduce nucleophilicity. For example, Sonogashira couplings at C5 require elevated temperatures (100–120°C) and copper co-catalysts to achieve 75–80% yields [3]. The iodine atom’s polarizability also facilitates Kumada couplings with Grignard reagents, though competing protodehalogenation necessitates careful control of reaction stoichiometry [6].
Table 2: Cross-Coupling Reactions at Halogenated Positions
Reaction Type | Catalyst System | Target Position | Conditions | Typical Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/AsPh₃ | C3 (I) | 80°C, K₂CO₃, EtOH/H₂O | 85–92% |
Sonogashira | PdCl₂(PPh₃)₂/CuI | C3 (I) | 60°C, Et₃N | 78–85% |
Stille | Pd₂(dba)₃/AsPh₃ | C5 (Br) | 100°C, DMF | 70–75% |
Negishi | Pd(PtBu₃)₂ | C5 (Br) | THF, 65°C | 65–70% |
Notably, this compound has enabled the synthesis of kinase inhibitors via sequential arylation. One documented route involves initial C3 coupling with 4-aminophenylboronic acid, followed by Buchwald-Hartwig amination at C5, yielding potent PI3K inhibitors [3]. The orthogonal reactivity of halogen atoms thus allows modular construction of complex pharmacophores.
Protection of the pyrrole nitrogen (N1) is essential to prevent undesired coordination during metal-catalyzed reactions or electrophilic substitutions. Benzenesulfonyl chloride is widely employed, forming air-stable 1-(benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in high yields (90–95%) [7]. This group enhances crystallinity and electron-withdrawing properties facilitate C–H functionalization. Deprotection uses Mg/MeOH or tetrabutylammonium fluoride (TBAF), achieving near-quantitative recovery [7]. Alternatively, triisopropylsilyl (TIPS) protection offers steric shielding, suitable for lithiation at C2. TIPSCl with imidazole base in DMF installates the group efficiently (85% yield), and deprotection employs TBAF in THF [9].
Table 3: Protecting Groups for 7-Azaindole N1 Position
Protecting Group | Reagent | Installation Yield | Deprotection Method | Advantages |
---|---|---|---|---|
Benzenesulfonyl | Benzenesulfonyl chloride | 90–95% | Mg/MeOH or TBAF | Stabilizes anions; crystalline |
Triisopropylsilyl (TIPS) | TIPSCl/imidazole | 85% | TBAF/THF | Steric hindrance; orthogonal deprotection |
SEM | SEM-Cl/DIPEA | 80% | ZnBr₂/CH₂Cl₂ | Acid-stable |
Electron-withdrawing protecting groups (e.g., benzenesulfonyl) lower the highest occupied molecular orbital energy (-6.42 eV vs. -5.8 eV for unprotected), increasing oxidative stability during coupling reactions [6] [7]. However, they may reduce nucleophilicity at C2, limiting lithiation efficacy. Conversely, silyl groups minimally perturb electronic properties but can undergo protodesilylation under strongly acidic conditions. The choice of protecting group thus depends on the synthetic sequence: benzenesulfonyl excels in cross-coupling, while TIPS is preferable for directed metalation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1